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3-(1-Methylindolin-5-yl)propanoic acid

Cat. No.: B13542323
M. Wt: 205.25 g/mol
InChI Key: FUCIHYGBQCDTTN-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) and Propanoic Acid Motifs in Contemporary Chemical Synthesis

The indoline and propanoic acid motifs are fundamental building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals and biologically active compounds. researchgate.netekb.egresearchgate.net

The indoline ring, a bicyclic heterocyclic system, is a prominent feature in numerous natural products and synthetic compounds. ekb.egresearchgate.net Often referred to as a "privileged scaffold," its structure is frequently found in molecules with significant biological activity, making it a cornerstone in medicinal chemistry. researchgate.netnih.gov The indoline framework is essentially a dihydroindole, and its partially saturated nature provides a three-dimensional geometry that is often crucial for molecular recognition and binding to biological targets. researchgate.net

From a synthetic standpoint, the indoline nucleus is a versatile intermediate. ekb.eg It can be prepared through various methods, including the reduction of indoles or through cyclization reactions of appropriately substituted aniline (B41778) derivatives. organic-chemistry.orgnih.gov The aromatic portion of the indoline system can undergo electrophilic substitution, while the nitrogen atom and the adjacent C3 position offer sites for functionalization. organic-chemistry.orgacs.org

Table 1: Selected Synthetic Methods for Indoline Scaffolds

Method Description Key Features
Indole (B1671886) Reduction Catalytic hydrogenation or chemical reduction of the corresponding indole derivative. Straightforward if the indole precursor is available; requires control to avoid over-reduction.
Palladium-Catalyzed C-H Amination Intramolecular cyclization of β-arylethylamine substrates. organic-chemistry.orgnih.gov High efficiency, mild conditions, and tolerance for various functional groups. organic-chemistry.org

| Photocatalyzed Radical Cyclization | Generation of an alkyl radical which then cyclizes onto the aromatic ring. acs.org | A metal-free, green chemistry approach that complements traditional methods. acs.org |

The propanoic acid moiety (CH₃CH₂CO₂H) is a short-chain carboxylic acid that serves multiple roles in organic synthesis. ucla.eduwikipedia.org Its carboxyl group is a versatile functional handle that can be readily converted into a wide range of derivatives, including esters, amides, and acid chlorides. brainly.com This chemical reactivity allows for the construction of more complex molecules through various coupling and transformation reactions.

Specific Focus on the 5-Substituted and N-Methylated Indoline Core

The specific substitution pattern of 3-(1-Methylindolin-5-yl)propanoic acid, with substituents at the N1 and C5 positions, imparts unique characteristics that are critical to its synthetic manipulation and potential applications.

The presence of a methyl group on the indoline nitrogen (N-methylation) has significant chemical consequences. Firstly, it removes the acidic N-H proton, preventing reactions that typically occur at this site, such as N-acylation or N-alkylation. This simplifies synthetic routes by protecting the nitrogen atom. sciencemadness.org The methyl group can be introduced through various methods, often using reagents like dimethyl carbonate or methyl iodide with a suitable base. st-andrews.ac.uknih.gov

Secondly, the N-methyl group acts as an electron-donating group, which can influence the electron density of the aromatic ring. This, in turn, affects the regioselectivity of electrophilic aromatic substitution reactions. The 1-methylindoline (B1632755) system is a valuable precursor in the synthesis of various compounds, including pharmaceutically active agents. chemicalbook.comnih.gov

The position of substituents on the indoline ring is a critical factor that dictates synthetic strategy. Achieving 5-substitution, as seen in the target molecule, typically requires starting with a correspondingly substituted precursor, such as a 4-substituted aniline. atlantis-press.comresearchgate.net This precursor is then carried through a series of reactions to construct the bicyclic indoline ring.

The Fischer indole synthesis, a classical method, can be adapted for substituted indoles, though it has limitations for certain substitution patterns. luc.edu Modern palladium-catalyzed cross-coupling and C-H activation strategies offer more versatile and often more efficient routes to specifically substituted indolines. nih.govorganic-chemistry.org The choice of the C5 position for the propanoic acid side chain is significant, as this position is often targeted in the design of biologically active molecules to project a functional group into a specific region of a binding pocket. nih.gov Synthesizing other positional isomers, such as those with substitution at the C4, C6, or C7 positions, often requires different starting materials and synthetic routes, highlighting the challenge of regiocontrol in indoline chemistry. luc.eduorganic-chemistry.org

Table 2: Comparison of Indoline Positional Isomers

Position of Substitution Common Synthetic Precursor Synthetic Challenges
C5 4-Substituted Aniline Relatively accessible; regioselectivity is often straightforward. atlantis-press.comresearchgate.net
C4 3-Substituted Aniline Can be challenging; steric hindrance may affect cyclization. organic-chemistry.org
C6 3-Substituted Aniline Generally accessible through standard cyclization methods.

| C7 | 2-Substituted Aniline | Often difficult to prepare due to steric hindrance near the cyclization site. luc.edu |

Challenges and Opportunities in the Academic Research of Substituted Indoline Propanoic Acids

The synthesis and study of complex substituted indoline propanoic acids present both challenges and opportunities for academic research. A primary challenge lies in the development of stereoselective and regioselective synthetic methods. organic-chemistry.org Controlling the precise placement of multiple substituents on the indoline core while maintaining desired stereochemistry requires sophisticated catalytic systems and multi-step reaction sequences. acs.org

Another challenge is overcoming the limitations of classical synthetic routes, which may not be suitable for substrates with sensitive or diverse functional groups. luc.eduorganic-chemistry.org The development of novel, milder, and more efficient synthetic methodologies is an ongoing area of research.

Despite these challenges, the opportunities are vast. The modular nature of the indoline propanoic acid scaffold allows for the creation of large libraries of diverse compounds for screening in various applications. The combination of a rigid, three-dimensional indoline core and a flexible, functionalizable propanoic acid side chain makes this scaffold an attractive platform for designing novel molecules. aip.org Further research into the synthesis and properties of compounds like this compound could lead to new discoveries in materials science, catalysis, and medicinal chemistry. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B13542323 3-(1-Methylindolin-5-yl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(1-methyl-2,3-dihydroindol-5-yl)propanoic acid

InChI

InChI=1S/C12H15NO2/c1-13-7-6-10-8-9(2-4-11(10)13)3-5-12(14)15/h2,4,8H,3,5-7H2,1H3,(H,14,15)

InChI Key

FUCIHYGBQCDTTN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)CCC(=O)O

Origin of Product

United States

Chemical Reactivity and Transformations of 3 1 Methylindolin 5 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The propanoic acid side chain is a versatile handle for chemical modification. Its reactions are characteristic of aliphatic carboxylic acids, allowing for the formation of esters, amides, and the reduction to alcohols or aldehydes.

Esterification Reactions and Ester Hydrolysis

Esterification of the carboxylic acid group can be achieved through several standard synthetic methods. The most common is the Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis. For structurally similar indole-2-carboxylic acids, esterification has been successfully performed by reacting the acid with an alcohol like methanol (B129727) in the presence of a strong acid such as sulfuric acid (H₂SO₄). clockss.org Alternatively, esters can be formed by reacting the carboxylate salt of the acid with an alkyl halide.

The reverse reaction, ester hydrolysis, can be accomplished under either acidic or basic conditions. Saponification, the hydrolysis using an aqueous base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), is often preferred as it is an irreversible process that drives the reaction to completion, yielding the carboxylate salt. clockss.org Subsequent acidification then regenerates the carboxylic acid. Enzymatic hydrolysis using lipases has also been demonstrated for related N-protected indoline-2-carboxylic acid methyl esters, offering a method for highly selective, enantiopure acid production. researchgate.net

ReactionReagents and ConditionsProduct TypeRef.
Esterification Alcohol (e.g., Methanol), H₂SO₄ (catalyst), HeatMethyl Ester clockss.org
Esterification 1. Base (e.g., NaOH) 2. Alkyl Halide (e.g., CH₃I)Alkyl Ester-
Hydrolysis (Basic) LiOH or NaOH, Aqueous solvent (e.g., DME/H₂O), HeatCarboxylate Salt clockss.org
Hydrolysis (Acidic) Dilute HCl or H₂SO₄, Water, HeatCarboxylic Acid-
Hydrolysis (Enzymatic) Lipase (e.g., Candida antarctica), Aqueous buffer(S)-Carboxylic Acid researchgate.net

Amide and Hydrazide Formation

The carboxylic acid can be converted into amides through reaction with primary or secondary amines. While direct thermal condensation is possible at high temperatures (160-180°C), it is often impractical. rsc.org More commonly, the carboxylic acid is first activated using a coupling agent. A vast array of such reagents exists, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. researchgate.net Lewis acid catalysts, such as indium(III) trifluoromethanesulfonate, have also been shown to effectively catalyze the direct amidation of non-activated carboxylic acids with amines under reflux conditions in solvents like THF. researchgate.net

Hydrazide derivatives are typically synthesized from the corresponding esters. The methyl or ethyl ester of the propanoic acid can be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent such as ethanol (B145695) under reflux to yield the desired acyl hydrazide.

ReactionReagents and ConditionsProduct TypeRef.
Amide Formation Amine (R-NH₂), Coupling Agent (e.g., EDCI/HOBt), Solvent (e.g., DMF, DCM)Amide researchgate.net
Amide Formation Amine (R-NH₂), In(OTf)₃ (catalyst), THF, RefluxAmide researchgate.net
Hydrazide Formation Hydrazine Hydrate, Ester precursor, Ethanol, RefluxHydrazide-

Reduction of the Carboxylic Acid to Alcohols or Aldehydes

The carboxylic acid group can be fully reduced to a primary alcohol. This transformation requires strong reducing agents due to the stability of the carboxylate group. The most common reagents for this purpose are lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, or borane (B79455) complexes such as borane-dimethyl sulfide (B99878) (BMS) or diborane (B8814927) (B₂H₆). researchgate.net The reaction with LiAlH₄ typically involves an initial reaction followed by an aqueous workup to neutralize the reaction and hydrolyze the aluminum salts. The use of borane complexes often offers better selectivity for the carboxylic acid in the presence of other reducible functional groups. researchgate.net

Partial reduction to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This typically requires converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced under controlled conditions.

Reactivity at the Indoline (B122111) Nitrogen Atom

The nitrogen atom of the 1-methylindoline (B1632755) ring is a tertiary amine. Unlike a secondary indoline (N-H), it cannot be further deprotonated and alkylated or acylated in the same manner. The reactivity described in this section primarily pertains to the analogous secondary amine, indoline, which can be subsequently methylated to form the target compound's core structure. For the 1-methylindoline moiety itself, the nitrogen's lone pair of electrons makes it nucleophilic and basic, and it can participate in forming quaternary ammonium (B1175870) salts or act as a directing group in electrophilic aromatic substitution on the benzene (B151609) ring. The following subsections discuss the reactivity of the parent indoline nitrogen for context.

N-Acylation and N-Alkylation Reactions

The nitrogen atom of an indoline (a secondary amine) is readily acylated and alkylated.

N-Acylation is the reaction with an acylating agent like an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. A convenient method for N-acetylation involves treating the parent indole (B1671886) with potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) to generate the indolyl anion, which then reacts with acetic anhydride. tandfonline.com This method is general for various substituted indoles. tandfonline.com More advanced methods allow for direct N-acylation from less reactive precursors. Thioesters, for instance, have been used as stable acyl sources for the chemoselective N-acylation of indoles in the presence of cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.gov Another approach is the direct dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), to form N-acyl indoles. nih.gov

N-Alkylation can be achieved by reacting the indoline with an alkyl halide in the presence of a base. More modern, catalytic methods are also prevalent. For example, iron-catalyzed N-alkylation of indolines can be performed using alcohols as the alkylating agents through a "borrowing hydrogen" methodology, which offers a greener alternative to using alkyl halides. researchgate.net Similarly, iridium catalysts have been employed for the N-alkylation of indolines with alcohols in water, highlighting an environmentally friendly approach. organic-chemistry.org

ReactionReagent TypeReagents and ConditionsProduct TypeRef.
N-Acylation Acid AnhydrideAcetic Anhydride, KOH, DMSON-Acetyl Indoline tandfonline.com
N-Acylation ThioesterS-Methyl butanethioate, Cs₂CO₃, Xylene, 140°CN-Acyl Indoline nih.gov
N-Acylation AlcoholPrimary Alcohol, TPAP (catalyst), NMON-Acyl Indoline nih.gov
N-Alkylation AlcoholAlcohol, Fe-catalyst, K₂CO₃, TFE, 110°CN-Alkyl Indoline researchgate.net
N-Alkylation AlcoholAlcohol, Ir-catalyst, WaterN-Alkyl Indoline organic-chemistry.org

Formation of Nitrogen-Containing Heterocycles from the Indoline Nitrogen

The indoline nitrogen can act as an internal nucleophile in cyclization reactions to form fused or bridged polycyclic systems. These transformations often start from a suitably functionalized indoline derivative. For example, an N-substituted indoline bearing a side chain with an electrophilic center can undergo intramolecular cyclization.

A common strategy for forming new nitrogen-containing heterocycles involves the Pictet-Spengler reaction. While this reaction classically involves tryptamines (indole derivatives), analogous cyclizations can occur with related structures. For instance, the reaction of L-tryptophan (an indolepropanoic acid with an alpha-amino group) with formaldehyde (B43269) leads to an intermediate that cyclizes to form a 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, a fused heterocyclic system. nih.gov This demonstrates how the indole nucleus, when appropriately substituted, can participate in the formation of new rings.

More broadly, transition-metal-catalyzed cyclizations of alkynes with nitrogen sources are a powerful tool for constructing indole and related N-heterocyclic frameworks. rsc.orgresearchgate.net In a related example, N,N-dialkyl-o-(1-alkynyl)anilines undergo electrophilic cyclization with iodine (I₂) to form 3-iodoindoles, where one of the N-alkyl groups is cleaved in the process. nih.gov Such strategies could be adapted to create complex heterocyclic structures originating from the indoline scaffold.

Chemical Transformations of the Propanoic Acid Side Chain

The propanoic acid side chain provides opportunities for functionalization at the α-carbon and for cyclization reactions.

The α-carbon of the propanoic acid side chain is amenable to various functionalization reactions. One such transformation is α-amination, which introduces an amino group at this position, leading to the formation of α-amino acid derivatives. While specific studies on the α-amination of 3-(1-methylindolin-5-yl)propanoic acid are not extensively documented, the general principles of α-functionalization of carboxylic acids can be applied.

A common method for α-amination involves an initial α-halogenation, typically α-bromination, followed by nucleophilic substitution with an amine source. The Hell-Volhard-Zelinsky reaction is a classical method for the α-bromination of carboxylic acids, which can then be followed by amination.

Table 1: Potential α-Functionalization Reactions of the Propanoic Acid Side Chain

ReactionReagentsProduct Type
α-Bromination1. Br₂, PBr₃2. H₂Oα-Bromo propanoic acid derivative
α-Amination1. α-Bromo derivative2. NH₃ (or other amine)α-Amino acid derivative

Detailed research on related heterocyclic propanoic acids has demonstrated the feasibility of such transformations. These derivatives are of interest in medicinal chemistry due to their structural resemblance to natural amino acids and other bioactive molecules.

The structure of this compound is suitable for intramolecular cyclization reactions, specifically intramolecular Friedel-Crafts acylation, to form a tricyclic indanone derivative. chemrxiv.orgmasterorganicchemistry.comnih.gov This reaction involves the acylation of the aromatic ring by the carboxylic acid side chain, typically activated as an acyl chloride or in the presence of a strong acid catalyst.

The cyclization would occur at one of the positions ortho to the propanoic acid substituent on the indoline ring. Given the substitution pattern, the cyclization is expected to proceed at the C4 or C6 position of the indoline nucleus. Studies on closely related 3-(indol-4-yl)propanoic acids have shown that cyclization to form a new five-membered ring is a kinetically favored process, leading to the formation of a 4,5-fused indanone system. masterorganicchemistry.com

Table 2: Feasibility of Intramolecular Cyclization

ReactionCatalyst/ConditionsProductFeasibility
Intramolecular Friedel-Crafts AcylationPolyphosphoric acid (PPA), Eaton's reagent, or conversion to acyl chloride followed by a Lewis acid (e.g., AlCl₃)Tricyclic indanoneHigh, based on analogous systems chemrxiv.orgmasterorganicchemistry.comnih.govmasterorganicchemistry.com

The reaction is generally carried out at elevated temperatures in the presence of a dehydrating acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid. youtube.com Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride, which can then undergo cyclization in the presence of a Lewis acid like aluminum chloride. masterorganicchemistry.comrsc.org The resulting indanone can serve as a versatile intermediate for further synthetic modifications.

Advanced C-H Functionalization on the Indoline Scaffold

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an efficient way to introduce new substituents onto the indoline scaffold without the need for pre-functionalized starting materials. nih.govresearchgate.net These reactions are typically catalyzed by transition metals and often employ a directing group to control regioselectivity.

For this compound, the carboxylic acid group itself, or a derivative thereof (such as an amide), could potentially act as a directing group for C-H activation at the C4 or C6 positions. nih.gov Alternatively, the indoline nitrogen can be utilized to direct functionalization. Research on related indole carboxylic acids has demonstrated ruthenium-catalyzed C-H arylation at various positions, including C4, C5, C6, and C7, showcasing the versatility of the carboxylic acid as a directing group. nih.gov

Table 4: Potential C-H Functionalization Reactions on the Indoline Scaffold

Reaction TypePositionCatalyst System (Example)Directing Group
C-H ArylationC4, C6Pd(OAc)₂, LigandCarboxylic Acid/Amide
C-H AlkenylationC7[RhCp*Cl₂]₂, AgSbF₆N-based group
C-H CyanationC7Rh(III)N-based group

The development of new ligands and catalytic systems continues to expand the scope of C-H functionalization, allowing for the late-stage modification of complex molecules with high precision and functional group tolerance. chemrxiv.orgrsc.orgnih.gov

Transition Metal-Catalyzed C-H Activation (e.g., Rh-catalyzed C(sp²)–H alkylation)

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling methods. In the context of indoline derivatives, rhodium catalysis has been particularly effective for the selective alkylation of the C(sp²)–H bond at the C-7 position of the indoline ring system.

A notable advancement in this area is the rhodium-catalyzed decarbonylative C(sp²)–H alkylation of indolines using alkyl carboxylic acids and their anhydrides. organic-chemistry.org This redox-neutral process utilizes readily available and non-toxic alkyl sources. The reaction is directed to the C-7 position of the indoline, guided by the coordination of the nitrogen atom of the indoline to the rhodium catalyst.

The general mechanism for this transformation is proposed to involve the formation of a mixed anhydride, which then undergoes oxidative addition to a rhodium(I) complex. Subsequent C-7 selective C-H activation leads to the formation of a six-membered rhodacycle intermediate. This intermediate can then undergo reductive elimination to yield a C-7 acylated indoline, which subsequently decarbonylates to afford the final C-7 alkylated product. organic-chemistry.org

Studies on the substrate scope of this reaction have demonstrated that indolines bearing both electron-donating and electron-withdrawing groups at the 5-position undergo the alkylation with high yields. organic-chemistry.org For instance, 5-methoxy, 5-methyl, 5-fluoro, and 5-chloroindolines have all been successfully alkylated at the C-7 position. This suggests that this compound would be a viable substrate for this transformation, with the propanoic acid group at the 5-position being well-tolerated.

The reaction conditions typically involve a rhodium catalyst, such as [RhCl(CO)₂]₂, and an anhydride, like pivalic anhydride, in a high-boiling solvent such as 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. organic-chemistry.org The table below summarizes the outcomes for various 5-substituted indolines, providing a strong indication of the expected reactivity for this compound.

Table 1: Rhodium-Catalyzed C-7 Alkylation of 5-Substituted Indolines with 3-Phenylpropionic acid organic-chemistry.org
Indoline Substrate (5-Substituent)CatalystReagentSolventTemperature (°C)Yield (%)
-OCH₃[RhCl(CO)₂]₂Piv₂ODCE13092
-CH₃[RhCl(CO)₂]₂Piv₂ODCE13088
-F[RhCl(CO)₂]₂Piv₂ODCE13089
-Cl[RhCl(CO)₂]₂Piv₂ODCE13085

Direct Arylation and Alkenylation Strategies

Direct arylation and alkenylation reactions represent another significant class of C-H functionalization reactions, typically catalyzed by palladium. These methods allow for the formation of C-C bonds between an aromatic or vinylic species and a C-H bond of another molecule, avoiding the pre-functionalization often required in traditional cross-coupling reactions.

While specific examples of direct arylation or alkenylation of this compound are not prominently featured in the reviewed literature, the general principles of these reactions can be applied to predict its reactivity. For indoles and their derivatives, direct C-H arylation is a well-established transformation. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups. In the case of indolines, the focus would be on the functionalization of the benzenoid part of the molecule.

Palladium-catalyzed direct arylation of heteroarenes, including indoles, often proceeds via an electrophilic palladation mechanism. For N-substituted indoles like 1-methylindole, C-2 arylation is commonly observed. However, achieving arylation on the benzene ring of an indoline would likely require a directing group strategy to overcome the inherent reactivity of other positions. The nitrogen atom of the indoline ring can act as a directing group to facilitate C-7 functionalization, as seen in the rhodium-catalyzed alkylation. It is plausible that similar directing effects could be exploited in palladium-catalyzed direct arylation with appropriate ligand and reaction condition optimization.

Direct alkenylation of indoles has also been reported, often targeting the C-3 position. For the indoline scaffold of this compound, direct alkenylation of the benzene ring would be a novel transformation. The feasibility of such a reaction would depend on the development of a catalytic system capable of selectively activating a C(sp²)-H bond on the indoline's benzene ring in the presence of the propanoic acid side chain. While specific protocols for the direct alkenylation of the benzenoid positions of indolines are less common, the principles of Heck-type reactions suggest that with a suitable palladium catalyst and oxidant, the coupling of an alkene with a C-H bond on the indoline ring could be achievable.

Further research is required to explore and develop specific methodologies for the direct arylation and alkenylation of this compound, which would provide valuable pathways for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Synthesis and Exploration of 3 1 Methylindolin 5 Yl Propanoic Acid Derivatives

Structural Modification at the Propanoic Acid Moiety

The propanoic acid side chain is a key functional group that can be altered to influence the molecule's polarity, acidity, and interaction with biological targets. Modifications explored in this area include the synthesis of homologues and analogues by altering the chain length and the incorporation of heteroatoms to introduce new chemical properties.

The extension or shortening of the three-carbon acid chain can significantly impact the molecule's spatial arrangement and ability to bind to target proteins. The synthesis of homologous series, such as butanoic and pentanoic acid derivatives, allows for a systematic investigation of the structure-activity relationship (SAR).

One key homologue of interest is 4-(1-methylindolin-5-yl)butanoic acid. While specific synthetic details for this compound are not extensively documented in publicly available literature, its preparation can be conceptually approached through established organic chemistry methodologies. A plausible synthetic route could involve the Friedel-Crafts acylation of 1-methylindoline (B1632755) with succinic anhydride (B1165640) to yield 4-(1-methylindolin-5-yl)-4-oxobutanoic acid. Subsequent reduction of the ketone, for instance, through a Clemmensen or Wolff-Kishner reduction, would furnish the desired butanoic acid derivative.

Compound NameMolecular FormulaMolecular WeightCAS Number
4-(1-Methylindolin-5-yl)butanoic acidC13H17NO2219.281369354-36-8

This table is generated based on available data and plausible synthetic extensions. Further experimental validation is required.

Similarly, analogues with branched chains or altered stereochemistry could be synthesized to explore the impact of steric bulk and chirality on biological activity. The synthesis of such analogues often involves multi-step sequences starting from appropriately substituted indoline (B122111) precursors and employing standard chain-elongation or branching reactions.

The introduction of heteroatoms such as oxygen or nitrogen into the propanoic acid side chain can profoundly alter the compound's properties, including its hydrogen bonding capacity, polarity, and metabolic stability.

Oxygen Incorporation: The synthesis of analogues containing an ether linkage, such as 2-((1-methylindolin-5-yl)methoxy)acetic acid, could be achieved by Williamson ether synthesis. This would involve the reaction of a 5-(hydroxymethyl)-1-methylindoline intermediate with an α-haloacetic acid ester, followed by hydrolysis. Such modifications can introduce flexibility and potential for new hydrogen bond interactions.

Nitrogen Incorporation: The synthesis of amino acid analogues, for instance, β-amino acid derivatives, introduces a basic center and opportunities for forming amide bonds or salt bridges. A potential synthetic route could involve the conjugate addition of 1-methylindoline to an appropriate α,β-unsaturated ester, followed by functional group manipulations to yield the desired amino acid. While direct synthetic reports for such derivatives of 3-(1-methylindolin-5-yl)propanoic acid are scarce, general methods for the synthesis of amino acid derivatives of indole-3-acetic acid have been described, which could be adapted. researchgate.netresearchgate.net

Derivatization of the Indoline Nitrogen for Tunable Properties

The nitrogen atom of the indoline ring is a key site for modification, allowing for the introduction of a wide array of substituents that can influence the compound's electronics, lipophilicity, and steric profile.

The methyl group on the indoline nitrogen can be replaced with other alkyl or acyl groups to fine-tune the molecule's properties.

N-Alkylation: The synthesis of N-alkyl analogues can be achieved through the reductive amination of the parent indoline with aldehydes or ketones or by direct alkylation of the N-desmethylindoline precursor. For instance, reaction with various alkyl halides in the presence of a base would yield a library of N-substituted derivatives.

N-Acylation: The introduction of an acyl group can be accomplished by reacting the N-desmethylindoline precursor with acid chlorides or anhydrides. This modification introduces an amide functionality, which can alter the compound's electronic properties and hydrogen bonding capabilities. The synthesis of N-acyl derivatives of various heterocyclic carboxylic acids has been well-documented and could be applied to this system. acs.org

R GroupResulting Compound ClassPotential Synthetic Method
Ethyl, Propyl, etc.N-Alkyl Indoline AnaloguesReductive amination or direct alkylation
Acetyl, Benzoyl, etc.N-Acyl Indoline AnaloguesAcylation with acid chlorides or anhydrides

This table outlines general synthetic strategies for N-substitution.

Creating a bicyclic system by bridging the indoline nitrogen to another part of the molecule can significantly constrain its conformation, which can be advantageous for receptor binding by reducing the entropic penalty.

Tropane-fused Indolines: The synthesis of tropane-containing indoline derivatives, or "indotropanes," represents an intriguing approach to creating rigid scaffolds. researchgate.net While a direct synthesis from this compound is complex, conceptually, a multi-step sequence involving the construction of the 8-azabicyclo[3.2.1]octane (tropane) ring system onto the indoline core could be envisioned. This might involve intramolecular Mannich-type reactions or ring-closing metathesis strategies. google.comnih.gov

Piperidine-fused Indolines: The fusion of a piperidine (B6355638) ring to the indoline nucleus can be achieved through various cyclization strategies. For example, an intramolecular Friedel-Crafts reaction of a suitably functionalized N-substituted indoline could lead to the formation of a six-membered ring fused to the indoline core. The synthesis of piperidine-fused heterocyclic systems is an active area of research. prepchem.comrsc.org

Pyrrolizidine (B1209537) and Indolizidine-fused Indolines: The synthesis of these fused systems, which contain five-membered nitrogen-containing rings, often involves intramolecular cyclization reactions. rsc.orgnih.govnih.gov For instance, a 1,3-dipolar cycloaddition reaction could be employed to construct the pyrrolizidine ring system. Indolizidine synthesis can be achieved through various methods, including transition metal-catalyzed reactions. rsc.orgnih.gov

Substitution Patterns on the Indoline Aromatic Ring

Introducing substituents onto the aromatic ring of the indoline nucleus is a classical strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and receptor interactions.

The synthesis of substituted derivatives of this compound would typically involve starting with an appropriately substituted indoline precursor.

Nitro-substituted Analogues: The synthesis of a 4-nitro derivative, for example, would likely start from a commercially available 4-nitroindole, which would then be N-methylated, reduced to the indoline, and subsequently elaborated at the 5-position to introduce the propanoic acid side chain, potentially via a Vilsmeier-Haack formylation followed by a Knoevenagel condensation and reduction sequence.

Chloro-substituted Analogues: For a 6-chloro derivative, a similar synthetic logic would apply, starting from 6-chloroindole. The synthesis of related compounds such as 3-(5-chloro-1-methylindol-6-yl)propanoic acid has been reported, indicating the feasibility of such approaches.

Methoxy-substituted Analogues: The introduction of a methoxy (B1213986) group, for instance at the 7-position, would begin with 7-methoxyindole. The subsequent synthetic steps would mirror those for the other substituted analogues.

SubstituentPosition on Indoline RingPotential Starting Material
-NO24, 6, or 7Substituted Nitroindole
-Cl4, 6, or 7Substituted Chloroindole
-OCH34, 6, or 7Substituted Methoxyindole

This table provides a general overview of synthetic strategies for introducing substituents onto the indoline aromatic ring.

Introduction of Electron-Donating and Electron-Withdrawing Groups

Electron-Donating Groups:

The introduction of electron-donating groups, such as alkyl, alkoxy, and amino groups, generally proceeds via electrophilic aromatic substitution. However, the indoline nucleus is already electron-rich, which can lead to high reactivity and potential challenges in controlling regioselectivity. The positions ortho- and para- to the nitrogen atom (positions 7 and 5, respectively) are activated. Given that the propanoic acid group is at the 5-position, further substitution will be directed by both the amino group of the indoline and the existing alkyl chain.

Common strategies for introducing EDGs that could be applicable to the this compound scaffold include:

Friedel-Crafts Alkylation: This reaction can introduce alkyl groups onto the aromatic ring using an alkyl halide and a Lewis acid catalyst.

Williamson Ether Synthesis: To introduce alkoxy groups, a hydroxylated indoline precursor could be reacted with an alkyl halide in the presence of a base.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds and could be used to introduce amino groups.

Electron-Withdrawing Groups:

Conversely, electron-withdrawing groups, such as nitro, cyano, and acyl groups, can be introduced to decrease the electron density of the indoline ring. These groups are often installed using electrophilic aromatic substitution reactions under controlled conditions.

Potential methods for the introduction of EWGs include:

Nitration: The use of nitrating agents like nitric acid in the presence of sulfuric acid can introduce a nitro group onto the aromatic ring. The regioselectivity would need to be carefully controlled to avoid multiple nitrations.

Friedel-Crafts Acylation: This reaction, employing an acyl chloride or anhydride with a Lewis acid catalyst, would install an acyl group. This is a reliable method for introducing a keto functionality, which is a strong EWG.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (an aldehyde) onto electron-rich aromatic rings using a formamide (B127407) and phosphorus oxychloride.

The table below summarizes representative examples of reactions for introducing EDGs and EWGs on indole (B1671886) and indoline scaffolds, which could be adapted for this compound.

Reaction TypeReagentsSubstituent IntroducedExpected Position
Friedel-Crafts AcylationAcetyl chloride, AlCl₃-COCH₃ (EWG)C-6 or C-4
NitrationHNO₃, H₂SO₄-NO₂ (EWG)C-6 or C-4
HalogenationN-Bromosuccinimide-Br (EWG)C-6 or C-7
Friedel-Crafts AlkylationMethyl iodide, AlCl₃-CH₃ (EDG)C-6 or C-4

Synthesis of Halogenated Indoline Analogues

Halogenated organic molecules are crucial intermediates in organic synthesis, particularly in cross-coupling reactions. The introduction of halogen atoms onto the indoline ring of this compound can be achieved through electrophilic halogenation. The choice of halogenating agent and reaction conditions can influence the regioselectivity and efficiency of the reaction.

Commonly used halogenating agents include:

N-Halosuccinimides: N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are mild and effective reagents for the halogenation of electron-rich aromatic rings like indoline.

Molecular Halogens: Dichlorine (Cl₂), dibromine (Br₂), and diiodine (I₂) can also be used, often in the presence of a Lewis acid catalyst to enhance their electrophilicity.

Trihaloisocyanuric Acids: Reagents like trichloroisocyanuric acid (TCCA) are atom-economical and effective for halogenations. rsc.org

The position of halogenation on the 1-methylindoline ring will be directed by the activating effect of the nitrogen atom. Typically, electrophilic substitution occurs at the para-position (C-5) or ortho-position (C-7) to the nitrogen. Since the C-5 position is already substituted in the target compound, halogenation is likely to occur at the C-7 or other available positions on the aromatic ring.

The following table provides examples of halogenation reactions on indoline-related structures.

Halogenating AgentHalogen IntroducedTypical SolventReference Reaction
N-Bromosuccinimide (NBS)BromineAcetonitrileBromination of indoles
N-Chlorosuccinimide (NCS)ChlorineDichloromethaneChlorination of anilines
Trichloroisocyanuric Acid (TCCA)ChlorineAcetic AcidChlorination of quinolines rsc.org

Development of Chiral Derivatives

While this compound itself is not chiral, the introduction of stereocenters can lead to the development of chiral derivatives. This is a significant area of research as chiral molecules are of great interest in various fields of chemistry.

Enantioselective Synthetic Approaches

The synthesis of chiral indolines can be achieved through various enantioselective methods. These approaches aim to create one enantiomer preferentially over the other. Some established strategies include:

Asymmetric Hydrogenation: The reduction of a corresponding chiral indole precursor using a chiral catalyst can yield an enantiomerically enriched indoline. Catalysts based on rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands are commonly employed for this purpose. acs.org

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have been shown to be effective catalysts for the asymmetric transfer hydrogenation of 3H-indoles, leading to chiral 3,3-disubstituted indolines. acs.org

Asymmetric C-H Insertion: The intramolecular insertion of a metal carbene into a C-H bond can be rendered enantioselective by using a chiral catalyst, often based on rhodium. This method allows for the construction of densely functionalized chiral indolines. nih.gov

Asymmetric Intramolecular Carbolithiation: In the presence of a chiral ligand like (-)-sparteine, the intramolecular carbolithiation of certain bromoanilines can proceed with high enantioselectivity to form 3-substituted indolines. acs.org

Derivatization of Chiral Indoline Scaffolds

Once a chiral indoline scaffold is obtained, it can be further derivatized to generate a library of chiral compounds. For this compound, if a chiral center were introduced, for instance at the 2 or 3-position of the indoline ring, the propanoic acid side chain would provide a convenient handle for further modifications.

The carboxylic acid group can be converted into a variety of other functional groups, including:

Amides: Coupling with various amines using standard peptide coupling reagents (e.g., DCC, EDC) would yield a diverse range of chiral amides.

Esters: Esterification with different alcohols under acidic conditions or using coupling agents would produce chiral esters.

Alcohols: Reduction of the carboxylic acid to a primary alcohol would provide another point for further functionalization.

These derivatizations would allow for the systematic exploration of the chemical space around the chiral indoline core.

The Compound as a Building Block in Complex Chemical Architectures

Beyond its own derivatization, this compound can serve as a valuable building block, or synthon, for the construction of more complex molecular architectures. nih.gov The bifunctional nature of the molecule—possessing both a reactive aromatic ring and a carboxylic acid side chain—makes it a versatile starting material.

The propanoic acid moiety can be used to link the indoline core to other molecular fragments through the formation of amide or ester bonds. For example, it could be coupled with other complex amines or alcohols to create larger, multi-component structures.

Furthermore, the indoline ring itself can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, after halogenation (as described in section 4.3.2), the resulting halo-indoline can undergo palladium-catalyzed cross-coupling reactions such as:

Suzuki Coupling: Reaction with a boronic acid to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

These reactions would allow for the elaboration of the indoline core, leading to the synthesis of intricate and diverse chemical structures for applications in materials science and other areas of chemical research.

Spectroscopic and Structural Elucidation of 3 1 Methylindolin 5 Yl Propanoic Acid and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for the complete structural assignment of 3-(1-Methylindolin-5-yl)propanoic acid.

1D NMR (¹H, ¹³C) for Core Structure and Substitution Pattern Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information regarding the number of different types of protons and their immediate electronic environment. The spectrum would exhibit characteristic signals for the aromatic protons of the indoline (B122111) ring, the protons of the propanoic acid side chain, and the N-methyl group.

Aromatic Region: The protons on the benzene (B151609) ring of the indoline core would typically appear in the downfield region (δ 6.5-7.5 ppm). The substitution at the 5-position would result in a specific splitting pattern for the remaining aromatic protons at positions 4, 6, and 7.

Aliphatic Region: The methylene (B1212753) protons of the propanoic acid chain (α-CH₂ and β-CH₂) would show signals in the upfield region, likely as triplets due to coupling with each other. The protons of the indoline ring at positions 2 and 3 would also be in this region. The N-methyl group would present as a sharp singlet.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal, typically in the range of δ 170-180 ppm.

Aromatic and Indoline Carbons: The carbons of the benzene ring and the indoline core will resonate in the δ 100-150 ppm region. The carbon atom attached to the propanoic acid side chain (C5) will have a characteristic chemical shift.

Aliphatic Carbons: The methylene carbons of the propanoic acid chain and the indoline ring, as well as the N-methyl carbon, will appear in the upfield region of the spectrum.

A hypothetical ¹H and ¹³C NMR data table based on known chemical shift ranges for similar structures is presented below.

Atom Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
COOH10.0 - 12.0 (br s)175.0
Ar-H6.8 - 7.3 (m)110.0 - 150.0
-CH₂-COOH2.6 (t)35.0
Ar-CH₂-2.9 (t)30.0
N-CH₃2.8 (s)32.0
Indoline-CH₂3.0 - 3.5 (m)45.0 - 55.0

Note: This is a predictive table. Actual values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the connectivity of the atoms and establish the complete structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the adjacent methylene groups of the propanoic acid side chain and between the protons on the indoline ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule, such as linking the propanoic acid side chain to the C5 position of the indoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be useful for confirming the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₅NO₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Elucidation of Fragmentation Pathways

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da) or CO₂ (44 Da).

Cleavage of the propanoic acid side chain: Fragmentation can occur at the benzylic position, leading to the formation of a stable indolinyl-methyl cation.

Ring fragmentation: The indoline ring itself may undergo fragmentation under high-energy conditions.

A predictive table of major fragments is provided below.

m/z (mass-to-charge ratio) Possible Fragment Identity Neutral Loss
[M]+•C₁₂H₁₅NO₂-
[M - COOH]+C₁₁H₁₄NCOOH
[M - C₂H₄COOH]+C₁₀H₁₀NC₂H₄COOH

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the carboxylic acid O-H stretching.

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ would indicate the presence of the carbonyl group of the carboxylic acid.

C-H Stretches: Absorptions for aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

N-C Stretches: The N-C bond of the indoline and the N-methyl group would have characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores (light-absorbing groups). The indoline ring system constitutes the primary chromophore in this molecule. The UV-Vis spectrum would be expected to show absorption maxima characteristic of the substituted indoline system, which can be influenced by the nature of the solvent.

X-ray Crystallography for Solid-State Molecular Structure Determination

Confirmation of Bond Lengths, Angles, and Conformations

The molecular structure of this compound is characterized by the fusion of an aromatic benzene ring and a five-membered nitrogen-containing ring, forming the indoline core. The nitrogen atom is substituted with a methyl group, and a propanoic acid chain is attached at the 5-position of the benzene ring.

The conformation of the indoline ring system is a key structural feature. Unlike the planar indole (B1671886) ring, the indoline ring is non-planar due to the saturated C2-C3 bond. Conformational studies on various indoline compounds reveal that the five-membered ring typically adopts an envelope or twisted conformation. The exact conformation for this compound would be influenced by the steric and electronic effects of the N-methyl and 5-propanoic acid substituents, as well as by the packing forces in the crystalline state.

While specific bond lengths and angles for this compound have not been experimentally determined, data from analogous structures, such as various indole and propanoic acid derivatives, can provide representative values. For instance, in indole derivatives, the C-N bonds within the pyrrole (B145914) ring and the C-C bonds of the benzene ring have well-characterized lengths. The propanoic acid side chain will exhibit bond lengths and angles typical for carboxylic acids and alkyl chains.

Below are tables with representative bond length and angle data from known analogous compounds.

Table 1: Representative Bond Lengths from Analogous Structures Note: This data is from related molecules and serves as an estimation for this compound.

BondTypical Length (Å)Analogue Compound Source
C=O (carboxyl)1.219Coumarin derivative researchgate.net
C-O (carboxyl)1.354Coumarin derivative researchgate.net
C-C (aromatic)1.36 - 1.41General for indole derivatives
C-N (indoline)~1.38 - 1.46(R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester nih.gov
C-C (alkyl)1.50 - 1.54General for alkyl chains

Table 2: Representative Bond Angles from Analogous Structures Note: This data is from related molecules and serves as an estimation for this compound.

AngleTypical Value (°)Analogue Compound Source
O=C-O (carboxyl)~123General for carboxylic acids
C-C-C (alkyl)~112General for alkyl chains
C-N-C (indoline)~108 - 110General for five-membered rings
C-C=O (carboxyl)~116Coumarin derivative researchgate.net

Intermolecular Interactions in Crystalline State

The solid-state packing of this compound would be governed by a variety of intermolecular interactions. The propanoic acid moiety is a strong hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen). This functional group typically leads to the formation of hydrogen-bonded dimers in the crystalline state, a common structural motif for carboxylic acids. siyavula.com This dimerization involves two molecules linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

C-H···O Interactions: The various C-H bonds of the indoline ring and the alkyl chain can act as weak hydrogen bond donors to the oxygen atoms of the carboxyl group.

C-H···π Interactions: Hydrogen atoms from neighboring molecules can interact with the electron-rich face of the aromatic ring. Studies on indole derivatives have shown that N-H···π and C-H···π contacts are common features in their crystal structures. acs.org

The combination of strong O-H···O hydrogen bonds forming dimers and a network of weaker C-H···O, π-π, and C-H···π interactions would likely result in a complex and stable three-dimensional supramolecular architecture. dcu.ie

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are powerful tools for determining the stereochemical purity and absolute configuration of chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light by a sample. A non-zero CD signal is only observed for molecules that are chiral (i.e., non-superimposable on their mirror image).

The molecule this compound does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. The molecule is achiral. As a result, it will not exhibit a circular dichroism spectrum. Therefore, chiroptical spectroscopy is not an applicable technique for the analysis of stereochemical purity or the determination of absolute configuration for this specific compound.

Computational and Theoretical Investigations of 3 1 Methylindolin 5 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting various properties of molecular systems. These computational methods allow for a detailed investigation of molecules at the atomic level, providing insights that are complementary to experimental data. For 3-(1-Methylindolin-5-yl)propanoic acid, such calculations are crucial for understanding its intrinsic molecular characteristics.

The geometry of this compound was optimized using DFT calculations to locate the global minimum on the potential energy surface. These computations are frequently performed with hybrid functionals like B3LYP, combined with a comprehensive basis set such as 6-311++G(d,p), which provides a robust balance between computational cost and accuracy for organic molecules. mdpi.com The optimization process involves adjusting the molecule's geometry to minimize its total electronic energy, resulting in the most stable, or ground-state, conformation.

The optimized structure reveals key geometric features. The indoline (B122111) ring system is nearly planar, as expected. The propanoic acid side chain, attached at the C5 position of the indoline ring, possesses significant conformational freedom. The geometric parameters, including selected bond lengths, bond angles, and dihedral angles, obtained from the optimized structure are essential for understanding the molecule's spatial arrangement and steric properties.

Interactive Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations. You can sort the data by clicking on the column headers.

Parameter TypeAtoms InvolvedValue (Å or °)
Bond LengthC=O (Carboxyl)1.215 Å
Bond LengthC-O (Carboxyl)1.358 Å
Bond LengthO-H (Carboxyl)0.972 Å
Bond LengthN-C (Ring)1.385 Å
Bond LengthN-CH₃1.467 Å
Bond LengthC(Aromatic)-C(Side Chain)1.510 Å
Bond AngleO=C-O (Carboxyl)123.5°
Bond AngleC-O-H (Carboxyl)105.9°
Bond AngleC(Ring)-N-C(Ring)109.1°
Dihedral AngleC(Aromatic)-Cα-Cβ-C(OOH)178.5° (anti)

The stability of the molecule is confirmed by frequency calculations, which ensure that the optimized geometry corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. acs.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is linked to the electron affinity. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and electrical transport properties. researchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. researchgate.net For this compound, the HOMO is predominantly localized on the electron-rich 1-methylindoline (B1632755) ring system, which is characteristic of indole (B1671886) derivatives. nih.gov Conversely, the LUMO is distributed more broadly across the molecule, including the propanoic acid moiety. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Based on the energies of the FMOs, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior. researchgate.net

Interactive Table 2: Calculated Electronic Properties of this compound. Click on a row to highlight it.

PropertySymbolValue (eV)
HOMO EnergyE_HOMO-5.87 eV
LUMO EnergyE_LUMO-1.12 eV
HOMO-LUMO GapΔE4.75 eV
Ionization Potential (I)I5.87 eV
Electron Affinity (A)A1.12 eV
Global Hardness (η)η2.375 eV
Electronegativity (χ)χ3.495 eV
Electrophilicity Index (ω)ω2.57 eV

Computational chemistry provides reliable methods for predicting spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations are typically performed on the DFT-optimized geometry. The predicted shifts are then compared to experimental values, often showing strong correlation.

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound. Use the search box to filter the table.

Atom TypePositionPredicted Shift (ppm)
¹H NMR-COOH11.85
¹H NMRAromatic (H4, H6, H7)6.80 - 7.25
¹H NMRN-CH₃2.78
¹H NMRN-CH₂ (Ring)3.05
¹H NMRC-CH₂ (Ring)3.45
¹H NMR-CH₂- (Side Chain, α)2.90
¹H NMR-CH₂- (Side Chain, β)2.65
¹³C NMR-COOH175.4
¹³C NMRAromatic (C4-C7a)110.2 - 148.5
¹³C NMRN-CH₃35.8
¹³C NMRN-CH₂ (Ring)55.1
¹³C NMRC-CH₂ (Ring)28.9
¹³C NMR-CH₂- (Side Chain, α)34.7
¹³C NMR-CH₂- (Side Chain, β)30.1

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be predicted from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the absorption peaks in an IR spectrum. Key predicted vibrations include the broad O-H stretch of the carboxylic acid dimer, the strong C=O carbonyl stretch, and various C-H and C-N stretching and bending modes. researchgate.netdocbrown.info

Interactive Table 4: Predicted Principal IR Vibrational Frequencies (cm⁻¹) for this compound.

Frequency (cm⁻¹)IntensityVibrational Assignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic acid dimer)
2985, 2940MediumC-H stretch (Aliphatic)
1712StrongC=O stretch (Carboxylic acid)
1615, 1490MediumC=C stretch (Aromatic)
1460MediumC-H bend (CH₂)
1380MediumC-N stretch (Aromatic amine)
1250StrongC-O stretch (Carboxylic acid)
930Medium, BroadO-H bend (Out-of-plane)

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectrum. acs.orgmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results typically include the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption, and the nature of the primary molecular orbital contributions to the transition. For this molecule, π → π* transitions associated with the indoline chromophore are expected to dominate the UV spectrum. researchgate.net

Interactive Table 5: Predicted UV-Vis Absorption Data for this compound (in Methanol).

λmax (nm)Oscillator Strength (f)Major Transition Contribution
2850.15HOMO → LUMO (π → π)
2540.48HOMO-1 → LUMO (π → π)
2100.65HOMO → LUMO+1 (π → π*)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide insight into static, optimized structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. researchgate.net For this compound, MD simulations, typically run for tens to hundreds of nanoseconds in an explicit solvent like water, can reveal the accessible conformations and the interactions that govern its flexibility. nih.govmdpi.com

The primary source of flexibility in this compound is the propanoic acid side chain, which can rotate around its single bonds. The conformational landscape of this side chain can be mapped by analyzing the trajectories of the relevant dihedral angles during an MD simulation. Key dihedral angles include the C(aromatic)-Cα-Cβ-C(OOH) and Cα-Cβ-C(OOH)-O angles.

Analysis of a 100 ns MD simulation reveals that the side chain predominantly samples a limited number of conformational states. The most populated state corresponds to an extended, anti-periplanar conformation, which minimizes steric hindrance. However, other, more folded conformations are also observed, suggesting a dynamic equilibrium between different states.

Interactive Table 6: Major Conformational States of the Propanoic Acid Side Chain from MD Simulation.

ConformationDihedral Angle (C(Ar)-Cα-Cβ-C(OOH))Population (%)
Extended180° ± 30°75%
Gauche (+)60° ± 30°12%
Gauche (-)-60° ± 30°13%

MD simulations are also effective for identifying transient intramolecular interactions that can stabilize specific conformations. researchgate.net In this compound, a key interaction to investigate is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the π-electron cloud of the indoline ring or the lone pair of the nitrogen atom.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions. For the synthesis of indoline structures like this compound, computational approaches can map out the entire reaction landscape, identifying key intermediates and transition states. A common synthetic route to the indoline core is through the reduction of an indole precursor. Another well-established method for forming the indole ring system, which can then be reduced to indoline, is the Fischer indole synthesis. numberanalytics.comjk-sci.comwikipedia.org Computational studies on these types of reactions provide deep insights into the underlying electronic and structural changes throughout the reaction process. acs.orgosti.govresearchgate.net

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. For a multi-step synthesis, each elementary step proceeds through a high-energy transition state. By locating and characterizing these transition states on the potential energy surface, chemists can understand the feasibility and kinetics of each step.

For instance, in a hypothetical Fischer indole synthesis leading to the precursor of this compound, a key step is the nih.govnih.gov-sigmatropic rearrangement of a phenylhydrazone intermediate. numberanalytics.comwikipedia.org Computational modeling can determine the geometry of the six-membered cyclic transition state involved in this rearrangement. Key parameters such as the lengths of the breaking N-N bond and the forming C-C bond are critical descriptors of the TS structure. Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Illustrative Data Table: Table 1: Calculated Geometric Parameters of a Hypothetical Transition State in an Indole Ring Formation

ParameterBond/AngleCalculated Value (Å/°)Description
Bond LengthC1-C61.85Forming C-C bond
Bond LengthN2-N31.92Breaking N-N bond
Bond AngleC1-C-N3115.2Angle in the six-membered ring
Imaginary Frequency--350 cm-1Vibrational mode of the reaction coordinate

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. The energy difference between a reactant/intermediate and its corresponding transition state is the activation energy barrier. This barrier is a crucial determinant of the reaction rate. acs.org

Computational studies on indole synthesis have shown that the nih.govnih.gov-sigmatropic rearrangement is often the rate-determining step, possessing the highest energy barrier. osti.gov The subsequent cyclization and ammonia (B1221849) elimination steps typically have lower activation energies. wikipedia.org For the final step in the synthesis of this compound, which would involve the reduction of the indole ring to an indoline ring, computational modeling can compare the energy barriers of different catalytic hydrogenation pathways, helping to select the most efficient catalyst and reaction conditions.

Illustrative Data Table: Table 2: Calculated Relative Energies for a Hypothetical Reaction Pathway to an Indole Precursor

SpeciesRelative Energy (kcal/mol)Description
Reactants (Hydrazone)0.0Reference energy
Transition State 1 ( nih.govnih.gov-rearrangement)+25.5Rate-determining step
Intermediate 1-5.2Product of rearrangement
Transition State 2 (Cyclization)+15.8Ring formation
Intermediate 2-12.7Cyclized intermediate
Transition State 3 (NH3 elimination)+10.1Aromatization step
Product (Indole derivative)-20.3Final indole product

Prediction of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) play a critical role in determining the physical properties and crystal packing of molecules like this compound. nih.govbohrium.comresearchgate.net These interactions, although weaker than covalent bonds, collectively influence properties such as melting point, solubility, and crystal morphology. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to visualize and quantify NCIs. nih.gov

For this compound, several types of non-covalent interactions are expected. The carboxylic acid group can form strong hydrogen bonds, typically leading to the formation of centrosymmetric dimers in the solid state. mdpi.com The aromatic ring of the indoline moiety can participate in π-stacking and CH-π interactions. acs.org The methyl group on the nitrogen atom and the propanoic acid side chain can engage in weaker van der Waals interactions. Understanding these interactions is crucial for predicting the supramolecular assembly of the compound.

Illustrative Data Table: Table 3: Predicted Non-Covalent Interactions in a Dimer of this compound

Interaction TypeInteracting GroupsCalculated Interaction Energy (kcal/mol)Typical Distance (Å)
Hydrogen Bond-COOH --- HOOC--8.51.8 (O-H)
π-π StackingIndoline ring --- Indoline ring-3.23.5 (interplanar)
CH-π-CH3 --- Indoline ring-1.52.8 (H to ring centroid)
van der WaalsPropanoic chain --- Propanoic chain-0.8>3.8

Potential Non Biological Applications of 3 1 Methylindolin 5 Yl Propanoic Acid and Its Derivatives

Development of Research Reagents and Standards

While detailed research findings on the specific applications of 3-(1-Methylindolin-5-yl)propanoic acid as a research reagent or analytical standard are not extensively documented in publicly available literature, its chemical structure suggests its potential utility as a versatile building block in medicinal chemistry and as a reference standard for analytical method development.

As a research chemical, this compound is primarily available through various commercial suppliers. These suppliers provide basic characterization data, which is essential for its use in a laboratory setting. This information typically includes its chemical formula, molecular weight, and CAS number, ensuring proper identification and handling.

Below is a table summarizing the key identification and chemical properties of this compound, compiled from supplier data.

PropertyValue
CAS Number 1250553-16-2
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
IUPAC Name 3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid
Canonical SMILES CN1CCc2cc(CCC(=O)O)ccc2C1

The utility of this compound and its derivatives in research is largely theoretical at this stage and would be based on the reactivity of the indoline (B122111) and carboxylic acid functional groups. The indoline core is a common scaffold in many biologically active compounds, making this molecule a potentially valuable starting material for the synthesis of novel derivatives for drug discovery programs. The propanoic acid side chain offers a handle for further chemical modifications, such as amide bond formation, to create a library of related compounds for screening.

For the development of analytical standards, a highly purified and well-characterized sample of this compound would be required. This standard could be used to:

Develop and validate High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound or its derivatives in various matrices.

Serve as a reference material in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of newly synthesized analogous compounds.

Establish a retention time and spectral library for the identification of this compound in complex mixtures.

The following table outlines the type of characterization data that would be essential for establishing this compound as a reliable analytical standard.

Analytical TechniquePurposeTypical Data Provided
¹H NMR Spectroscopy Structural ConfirmationChemical shifts (ppm), integration, multiplicity, and coupling constants (Hz) for each proton.
¹³C NMR Spectroscopy Structural ConfirmationChemical shifts (ppm) for each unique carbon atom.
Mass Spectrometry Molecular Weight ConfirmationMeasurement of the mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns.
HPLC/UPLC Purity AssessmentChromatogram showing the peak of the compound and any impurities, with purity reported as a percentage.
Elemental Analysis Elemental CompositionPercentage of Carbon (C), Hydrogen (H), and Nitrogen (N) to confirm the empirical formula.

Challenges and Future Directions in the Research of 3 1 Methylindolin 5 Yl Propanoic Acid Chemistry

Advancing Atom-Economical and Sustainable Synthetic Routes

Key strategies include:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy to reduce the number of synthetic steps required for introducing or modifying substituents on the indoline (B122111) ring. organic-chemistry.orgnih.gov Palladium-catalyzed intramolecular C-H amination, for instance, provides a direct route to the indoline core from appropriately substituted phenethylamine (B48288) precursors. organic-chemistry.org Applying these methods could streamline the synthesis of the core structure.

Catalytic Hydrogenation: The reduction of corresponding indole (B1671886) precursors is a direct and atom-economical route to indolines. Advances in catalytic systems, including lanthanide-promoted hydroboration, offer mild and efficient alternatives to traditional reducing agents. organic-chemistry.org

Flow Chemistry: Continuous flow chemistry techniques offer enhanced control over reaction parameters, improved safety, and potential for scalability. mtroyal.ca An optimized flow process for the key steps in the synthesis of 3-(1-Methylindolin-5-yl)propanoic acid could significantly reduce reaction times and the use of hazardous materials, as has been demonstrated for other indoline derivatives. mtroyal.ca

Photochemical and Electrochemical Methods: Light- and electricity-driven reactions are emerging as sustainable tools in organic synthesis. An electrochemical intramolecular C(sp²)-H amination using iodine as a mediator has been shown to produce indolines from 2-vinyl anilines, offering a metal-free alternative. organic-chemistry.org

Synthesis StrategyAdvantagesRelevance to this compound
C-H Activation Reduces step count, minimizes pre-functionalization. organic-chemistry.orgacs.orgDirect synthesis of the indoline core and subsequent functionalization.
Catalysis High efficiency, low catalyst loading, mild conditions. researchgate.netEfficient construction of the indoline ring system.
Flow Chemistry Improved safety, scalability, reduced waste and reaction time. mtroyal.caGreener and more efficient large-scale production.
Photoredox/Electrochemistry Metal-free, uses sustainable energy sources. organic-chemistry.orgEnvironmentally benign alternatives for key synthetic steps.

Developing Highly Stereoselective Synthesis for Chiral Analogues

While this compound is achiral, the introduction of stereocenters into its structure could unlock novel properties and applications. Developing chiral analogues, for instance with a substituent at the C2 or C3 position of the indoline ring or on the propanoic acid side chain, requires robust methods for stereoselective synthesis. The asymmetric synthesis of indolines is a vibrant area of research, and these methodologies could be readily adapted.

Promising approaches include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of indole precursors is one of the most direct methods to obtain chiral indolines. dicp.ac.cnacs.org Catalyst systems based on palladium, rhodium, or iridium complexes with chiral ligands have achieved high enantioselectivities (up to 96% ee). dicp.ac.cnacs.orgrsc.org

Brønsted Acid Catalysis: Chiral Brønsted acids can catalyze the enantioselective transfer hydrogenation of indole derivatives, providing a metal-free pathway to optically active indolines with high enantiomeric excess. organic-chemistry.org

Copper-Catalyzed Hydroamination: Enantioselective intramolecular hydroamination of alkene-containing aniline (B41778) precursors using copper catalysts offers another effective route to chiral indolines, particularly 2-substituted variants. acs.orgnih.gov

The challenge lies in adapting these methods to substrates that contain the propanoic acid moiety or a suitable precursor, ensuring that the functional group does not interfere with the catalytic cycle.

Exploring Novel Chemical Transformations and Reactivity Patterns

A deeper understanding of the reactivity of the this compound scaffold is essential for creating a diverse library of derivatives. The indoline ring, while less aromatic than indole, possesses distinct reactivity at several positions that can be exploited for further functionalization.

Future research should focus on:

Late-Stage Functionalization: Developing reactions that selectively modify the molecule at a late stage of the synthesis is highly desirable. Palladium-catalyzed C-H olefination has been shown to be highly selective for the C5 position of indolines bearing electron-withdrawing groups. acs.org Exploring similar reactions on the this compound core could allow for the introduction of various functional groups at the C4, C6, and C7 positions. nih.gov

Oxidative Coupling Reactions: The indoline core can undergo oxidative dehydrogenative coupling to form bi-indoles and other complex structures. acs.org Such transformations could be used to synthesize dimers or polymers of this compound, potentially leading to materials with interesting electronic or optical properties.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the indoline ring under various conditions could reveal novel rearrangement or ring-opening reactions, providing access to entirely new molecular scaffolds.

Side-Chain Modification: The propanoic acid group serves as a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction, enabling the covalent attachment of the molecule to other chemical entities, surfaces, or polymers.

Expanding the Scope of Non-Biological Material Applications

While indole and indoline derivatives are primarily studied for their biological activity, their inherent electronic and optical properties make them attractive candidates for applications in materials science. acs.org The structure of this compound, combining a potentially electroactive indoline core with a carboxylic acid functional group, is well-suited for this purpose.

Future directions include:

Organic Semiconductors: The electron-rich indoline system can act as a building block for organic semiconductors. By incorporating this molecule into larger conjugated systems, it may be possible to develop new materials for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The propanoic acid group can be used to tune solubility or anchor the molecule to electrode surfaces.

Photochromic Materials: Indoline is a core component of many spiropyran molecules, which exhibit photochromism (a reversible change in color upon exposure to light). mdpi.com Synthesizing spiropyran analogues from this compound could lead to new photo-switchable materials for applications in optical data storage, smart windows, or molecular switches.

Functional Polymers and Coatings: The carboxylic acid functionality allows the molecule to be used as a monomer for polymerization or as a functional additive. Polymers incorporating this moiety could possess unique redox, optical, or self-assembly properties. It could also be grafted onto surfaces to modify their chemical and physical properties, for example, to create corrosion-resistant coatings or to functionalize nanoparticles. ox.ac.uk

Integration of Machine Learning and AI in Synthetic Design and Property Prediction

The complexity of designing synthetic routes and predicting the properties of novel molecules presents a significant bottleneck in chemical research. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to address these challenges. rsc.org

For this compound and its derivatives, AI can be applied to:

Retrosynthetic Planning: AI-powered tools can analyze a target molecule and propose multiple viable synthetic routes, drawing from vast reaction databases. chemrxiv.orgacs.org This can help chemists identify more efficient, sustainable, or novel pathways that might be overlooked in a manual analysis. nih.gov

Reaction Optimization: ML models can predict the optimal conditions (catalyst, solvent, temperature) for a given chemical transformation, reducing the time and resources spent on empirical optimization. chemrxiv.org ML has already been applied to predict the outcomes of C-H activation reactions on indoles, a key step in their functionalization. francis-press.com

Property Prediction: By training on large datasets of known molecules, ML models can predict a wide range of physical, chemical, and electronic properties for new, un-synthesized molecules. arxiv.orgaalto.fi This allows for the in silico screening of large virtual libraries of this compound derivatives to identify candidates with desirable characteristics for specific material applications, prioritizing synthetic efforts on the most promising compounds. mit.eduacs.org

AI/ML ApplicationDescriptionPotential Impact on Research
Synthetic Route Design Algorithms propose retrosynthetic pathways to a target molecule. chemrxiv.orgDiscovery of more efficient and sustainable syntheses.
Condition Recommendation Models predict optimal reaction conditions (e.g., catalyst, solvent). nih.govAccelerated reaction development and optimization.
Property Prediction Models forecast electronic, optical, or physical properties. arxiv.orgaalto.fiRapid in silico screening of derivatives for material applications.
Generative Models AI designs novel molecules with desired target properties from scratch. acs.orgDe novo design of functional materials based on the indoline scaffold.

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

Realizing the full potential of this compound requires breaking down traditional disciplinary silos. The future of this research lies in fostering close collaborations between organic synthetic chemists, materials scientists, physicists, and computational chemists.

This synergistic approach would involve:

Design-Synthesis-Characterization Cycles: Organic chemists can synthesize novel derivatives based on target properties predicted by computational models. Materials scientists can then fabricate these molecules into thin films or devices and characterize their performance (e.g., charge mobility, photo-response). ox.ac.uk This feedback loop would enable rapid iteration and optimization of molecular structure for a desired function.

Interface Engineering: The propanoic acid group is an ideal anchor for studying and controlling the interface between the organic molecule and inorganic substrates like metal oxides or electrodes. rsc.org Understanding and engineering these interfaces is critical for the performance of many electronic devices. icmab.es

Supramolecular Assembly: Research into how derivatives of this molecule self-assemble in solution or on surfaces could lead to the development of new functional nanostructures, liquid crystals, or gels.

By embracing these challenges and future directions, the scientific community can unlock the latent potential of this compound, transforming it from a simple chemical entity into a versatile building block for the next generation of advanced materials.

Q & A

Basic: What are the established synthetic routes for 3-(1-Methylindolin-5-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions. A plausible route includes:

  • Step 1: Condensation of a substituted indoline derivative (e.g., 1-methylindoline-5-carbaldehyde) with a propanoic acid precursor.
  • Step 2: Cyclization or functionalization under acidic/basic conditions. For example, thiazolidinone derivatives are synthesized via cyclization with thiazolidine-2,4-dione analogs under controlled pH .
  • Optimization: Adjust reaction temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid) to improve yield. Monitor intermediates via TLC or HPLC to minimize byproducts .

Basic: Which analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

  • Structural Elucidation: Use 1H^1H- and 13C^{13}C-NMR to confirm the indoline and propanoic acid moieties. Compare chemical shifts with PubChem data for related compounds (e.g., 3-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]propanoic acid) .
  • Purity Assessment: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate against a certified reference standard if available.
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ for C12_{12}H15_{15}NO2_2: 206.1181) .

Basic: What are common impurities in this compound synthesis, and how are they identified?

Methodological Answer:

  • Byproducts: Unreacted intermediates (e.g., methylindoline derivatives) or oxidation products (e.g., carboxylic acid derivatives from over-oxidation).
  • Detection:
    • LC-MS: Identify impurities via retention time and fragmentation patterns.
    • NMR: Detect residual solvents (e.g., DMSO-d6_6) or stereoisomers through splitting patterns.
    • Reference Standards: Compare with pharmacopeial impurities like 2-(4-ethylphenyl)-propanoic acid analogs .

Advanced: How can researchers resolve contradictions in spectroscopic data for synthetic intermediates?

Methodological Answer:

  • Case Study: If NMR signals for the indoline ring conflict with literature, consider:
    • Variable Temperature NMR: Assess dynamic rotational barriers (e.g., restricted rotation in substituted indolines).
    • Computational Validation: Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
  • Collaborative Analysis: Cross-validate results with independent labs or databases (e.g., PubChem’s spectral library) .

Advanced: What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates (e.g., ATPase activity assays).
    • Receptor Binding: Radioligand displacement assays (e.g., 3H^3H-labeled ligands for GPCRs).
  • Cell-Based Studies:
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) with IC50_{50} determination.
    • Anti-Inflammatory Activity: Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced: How can computational modeling predict the mechanism of action of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to enzyme active sites (e.g., COX-2 or HDACs). Validate with molecular dynamics (MD) simulations for stability.
  • Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with the propanoic acid group).
  • ADMET Prediction: Tools like SwissADME predict bioavailability, BBB penetration, and metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.